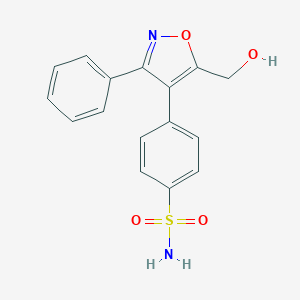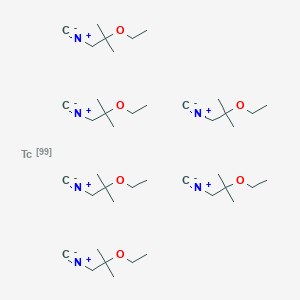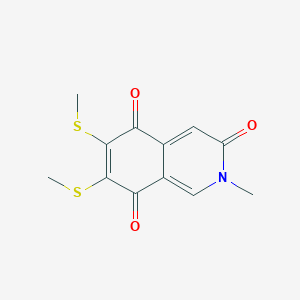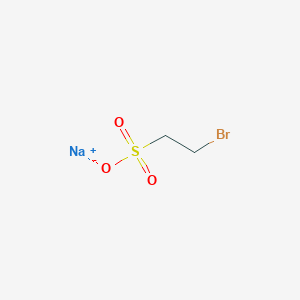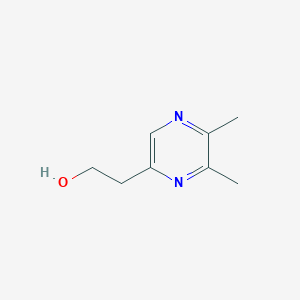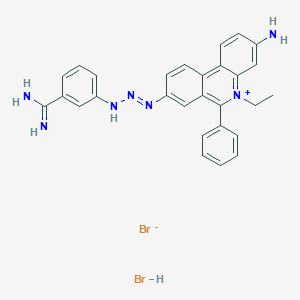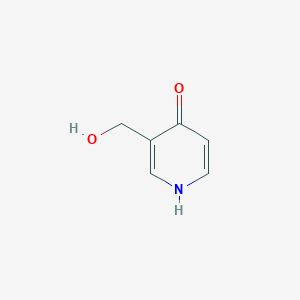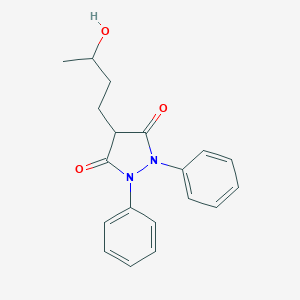
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine
Übersicht
Beschreibung
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Synthesis Analysis
The compound is a metabolite of phenylbutazone . It was prepared from the tautomeric lactone . Microbiological conversion of phenylbutazone with Rhizopus arrhizus Fischer gave 4-hydroxy phenylbutazone in excellent yield .Molecular Structure Analysis
The molecular structure of 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine consists of a pyrazolidine core with two phenyl groups at the 1 and 2 positions, two carbonyl groups at the 3 and 5 positions, and a 3-hydroxybutyl group at the 4 position .Chemical Reactions Analysis
The compound is a metabolite of phenylbutazone and is produced through the microbiological conversion of phenylbutazone with Rhizopus arrhizus Fischer .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis of Derivatives: 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine has been involved in the synthesis of various derivatives, including sulfoxides and sulfones, which have shown significance in different biochemical processes. For instance, the dextrorotatory form of the sulfoxide is one of the metabolites of this compound in humans (Pfister & Häfliger, 1961).
Chemical Properties and Analysis
- Analytical Methods: The compound has been a subject in the development of analytical methods, such as the gas-liquid chromatography (GLC) method for its determination in plasma. This highlights its significance in pharmacokinetics and drug metabolism studies (Midha, McGilveray & Charette, 1974).
Metabolism and Biochemical Studies
- Metabolism Research: Research involving 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine has contributed to understanding its metabolism in humans. For example, a study on feprazone, a related compound, identified its metabolites, providing insights into how similar compounds are processed in the body (Yamaguchi et al., 1979).
Pharmaceutical Research
- Drug Development: The compound has been used in the synthesis of pharmaceutical derivatives with various biological activities, such as antiarrhythmic, sedative, and antiplatelet properties. This indicates its potential as a precursor in drug development (Bruno et al., 1990).
Structural and Mechanistic Studies
- Mechanism of Action Studies: Studies involving derivatives of this compound have been conducted to understand their structure-activity relationship and mechanisms of action, particularly in antitubercular applications. Such research is crucial for developing targeted therapeutic agents (Samala et al., 2014).
Eigenschaften
IUPAC Name |
4-(3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYQSFRNGSEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972248 | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine | |
CAS RN |
568-76-3 | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



